Home > Products > Screening Compounds P118035 > UNC2025 hydrochloride
UNC2025 hydrochloride -

UNC2025 hydrochloride

Catalog Number: EVT-1533770
CAS Number:
Molecular Formula: C28H41ClN6O
Molecular Weight: 513.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UNC2025 hydrochloride is a potent and orally bioavailable Mer/Flt3 dual inhibitor with IC50 of 0.8/0.74 nM for Mer/Flt3.  IC50 value: 0.8/0.74 nM(MER/FLT3)  Target: Mer/Flt3 inhibitor  UNC2025 was capable of inhibiting Mer phosphorylation in vivo, following oral dosing as demonstrated by pharmaco-dynamic (PD) studies examining phospho-Mer in leukemic blasts from mouse bone marrow. Kinome proling versus more than 300 kinases in vitro and cellular selectivity assessments demonstrate that 11 has similar subnanomolar activity against Flt3, an additional important target in acute myelogenous leukemia (AML), with pharmacologically useful selectivity versus other kinases examined. ,
Overview

UNC2025 hydrochloride is a potent small-molecule inhibitor specifically targeting the Mer tyrosine kinase and Flt3 receptor tyrosine kinase. It has been developed to exhibit high oral bioavailability and pharmacological selectivity, making it a promising candidate for therapeutic applications in oncology and other diseases involving aberrant kinase activity. The compound is recognized for its ability to inhibit Mer phosphorylation in vivo, which is crucial for its effectiveness in treating conditions such as leukemia and other malignancies characterized by overactive Mer signaling.

Source and Classification

UNC2025 hydrochloride was synthesized as part of a research initiative aimed at developing dual inhibitors for Mer and Flt3 kinases. The compound belongs to the class of pyrrolopyrimidine derivatives, which have shown significant promise in preclinical studies for their ability to modulate kinase activity effectively. The chemical structure of UNC2025 hydrochloride allows it to interact selectively with the ATP-binding sites of the targeted kinases, providing a mechanism for inhibiting their activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of UNC2025 hydrochloride involves several key steps:

  1. Starting Material: The process begins with commercially available 5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine as the starting material.
  2. Key Reactions:
    • A Mitsunobu reaction is employed to introduce a trans-4-hydroxycyclohexyl group at the nitrogen position of the pyrrole ring.
    • Subsequent Suzuki-Miyaura coupling reactions are utilized to attach various substituents, enhancing the compound's potency and selectivity.
    • The final product is obtained through deprotection steps that yield UNC2025 hydrochloride with a high degree of purity and yield (approximately 36% over three steps) .

This synthetic route has been optimized for scalability, allowing for the production of large quantities necessary for further pharmacological testing.

Molecular Structure Analysis

Structure and Data

UNC2025 hydrochloride features a complex molecular structure characterized by a pyrrolopyrimidine core. The specific arrangement of functional groups contributes to its binding affinity for Mer and Flt3 kinases. Key structural data include:

  • Molecular Formula: C₁₄H₁₈ClN₅O
  • Molecular Weight: Approximately 299.78 g/mol
  • Solubility: The hydrochloride salt form exhibits good solubility in physiological conditions (kinetic solubility of 38 µg/mL at pH 7.4) .

The spatial configuration allows UNC2025 hydrochloride to form critical hydrogen bonds with target proteins, enhancing its inhibitory effects.

Chemical Reactions Analysis

Reactions and Technical Details

UNC2025 hydrochloride undergoes several chemical reactions that facilitate its synthesis and activity:

  • N-Alkylation: This reaction introduces alkyl groups that modulate the compound's hydrophobicity and binding properties.
  • Suzuki Coupling: This cross-coupling reaction is pivotal in constructing the final molecular framework, linking boronic acids with aryl halides.
  • Deprotection Steps: These reactions remove protecting groups used during synthesis, ensuring that the active functional groups are available for interaction with target kinases .
Mechanism of Action

Process and Data

UNC2025 hydrochloride exerts its pharmacological effects primarily through inhibition of Mer tyrosine kinase activity. The mechanism involves:

  1. Binding Affinity: UNC2025 binds competitively within the ATP-binding pocket of Mer and Flt3 kinases, preventing ATP from activating these pathways.
  2. Downstream Effects: Inhibition leads to decreased phosphorylation of downstream signaling molecules involved in cell proliferation and survival, particularly in leukemic cells .

Preclinical studies have demonstrated that UNC2025 effectively reduces tumor growth in models of non-small cell lung cancer and leukemia, highlighting its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of UNC2025 hydrochloride include:

  • Appearance: Typically presented as a white to off-white powder.
  • Melting Point: Specific melting point data are not widely reported but are essential for characterization.
  • Stability: The compound demonstrates stability under standard laboratory conditions but should be stored away from light and moisture to maintain integrity .

Chemical properties such as solubility, pH stability, and reactivity with biological targets are critical for determining its suitability for clinical use.

Applications

Scientific Uses

UNC2025 hydrochloride has several promising applications in scientific research:

  • Oncology Research: Its dual inhibition capability makes it a valuable tool in studying cancer pathways involving Mer and Flt3 kinases.
  • Platelet Activation Studies: Research indicates that UNC2025 can decrease platelet activation, suggesting potential applications in thrombosis prevention .
  • Therapeutic Development: Ongoing studies are evaluating its efficacy alone or in combination with other agents like methotrexate in treating various cancers .
Introduction to UNC2025 Hydrochloride

Molecular Classification and Target Profile

UNC2025 hydrochloride (chemical name: (1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol hydrochloride) is a small-molecule kinase inhibitor with the molecular formula C₂₈H₄₁ClN₆O and a molecular weight of 513.12 g/mol. It belongs to the pyrrolo[2,3-d]pyrimidine chemical class, optimized for high-affinity binding to the adenosine triphosphate (ATP) sites of receptor tyrosine kinases (RTKs). UNC2025 acts as a potent dual inhibitor of Mer tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3), with half-maximal inhibitory concentrations (IC₅₀) of 0.74 nM and 0.8 nM, respectively, in cell-free assays [1] [2] [9]. Its selectivity profile includes >20-fold specificity over related TAM family kinases Axl (IC₅₀ = 14 nM) and Tyro3 (IC₅₀ = 17 nM) and >45-fold selectivity relative to other kinases in the kinome [1] [7].

  • Kinase Selectivity Profile:Screening against 305 human kinases revealed that UNC2025 inhibits only 66 kinases at >50% when tested at 100 nM (>100-fold above its IC₅₀ for MERTK/FLT3). The top off-targets include TRKA (IC₅₀ = 1.67 nM), TRKC (4.38 nM), and KIT (8.18 nM), though these are inhibited at concentrations significantly higher than for MERTK/FLT3 [1] [7].

  • Cellular Potency:In B-acute lymphoblastic leukemia (697) cells, UNC2025 inhibits MERTK phosphorylation with an IC₅₀ of 2.7 nM. Similarly, in FLT3-ITD-mutated Molm-14 acute myeloid leukemia cells, it suppresses FLT3 phosphorylation (IC₅₀ = 14 nM) [1] [6] [9].

Table 1: Target Inhibition Profile of UNC2025

TargetIC₅₀ (Cell-Free)IC₅₀ (Cellular)Selectivity vs. MERTK
MERTK0.74 nM2.7 nM-
FLT30.80 nM14 nM~1.1-fold
Axl14 nM122 nM>20-fold
Tyro317 nM301 nM>20-fold

Historical Development from Pyrrolo[2,3-d]pyrimidine Scaffold Optimization

UNC2025 originated from systematic optimization of the pyrrolo[2,3-d]pyrimidine scaffold to overcome the poor pharmacokinetic (PK) properties of its predecessor, UNC1062. The latter exhibited sub-nanomolar potency against MERTK (IC₅₀ = 1.1 nM) but suffered from low solubility and negligible oral bioavailability (0.3%) [1]. Key modifications included:

  • Scaffold Hopping:Replacement of the N2 nitrogen in UNC1062's pyrazole ring with a carbon atom generated the pyrrolopyrimidine core (compound 2). This reduced molecular rigidity, lowered the melting point (215°C vs. 234°C), and improved solubility in DMPK formulations [1].

  • Synthetic Route:The synthesis involved Mitsunobu coupling to introduce the trans-4-hydroxycyclohexyl group at the N1 position, followed by sequential nucleophilic substitution and Suzuki-Miyaura cross-coupling. Final deprotection yielded UNC2025 in 36% yield over three steps [1] [5].

  • PK Optimization:Compared to UNC1062, the pyrrolopyrimidine analog 2 showed 28-fold higher oral exposure (8.4% bioavailability) in mice. Further fine-tuning reduced metabolic clearance by modulating log P and minimizing cytochrome P450 oxidation, culminating in UNC2025’s enhanced PK: 100% oral bioavailability, low clearance (9.2 mL/min/kg), and extended half-life (3.8 h) [1] [3].

  • Crystallographic Validation:Structural studies confirmed that the trans-4-hydroxycyclohexyl group optimally occupies a hydrophobic pocket in MERTK, while the butylamino and 4-(4-methylpiperazinyl)methylphenyl groups enhance ATP-site interactions without inducing hERG channel toxicity [1].

Role of MER/FLT3 Dual Inhibition in Oncogenic Signaling

The therapeutic significance of UNC2025 lies in its dual suppression of MERTK and FLT3—kinases implicated in survival, chemoresistance, and proliferation across hematologic malignancies.

  • MERTK Signaling Dysregulation:MERTK, a TAM family RTK, is ectopically expressed in 30–50% of acute lymphoblastic leukemias (ALL) and >80% of acute myeloid leukemias (AML). It activates pro-survival pathways (PI3K/AKT, MEK/ERK, STAT6) via Gas6 ligand binding, promoting tumor cell survival and chemotherapy resistance [1] [6]. In preclinical models, UNC2025 treatment:
  • Reduced phospho-MERTK and downstream pAKT/pERK in 697 and Kasumi-1 cells within 1 hr [6].
  • Induced apoptosis in MERTK⁺ leukemia cells (EC₅₀ = 9–50 nM) [6].
  • Inhibited colony formation in A549 NSCLC and Molm-14 AML cells by 90% at 300 nM [1] [9].

  • FLT3 Oncogenic Driver:FLT3 internal tandem duplication (ITD) mutations occur in 30% of AML cases and constitutively activate proliferation pathways. UNC2025’s sub-nanomolar FLT3 inhibition:

  • Abolished phospho-FLT3 in Molm-14 cells (IC₅₀ = 14 nM) [1] [9].
  • Synergized with chemotherapy (e.g., methotrexate) in xenograft models, enabling dose reduction [6].

  • Therapeutic Synergy:Dual inhibition disrupts complementary oncogenic pathways: FLT3 drives proliferation, while MERTK sustains survival. In patient-derived xenografts, UNC2025 monotherapy (50–75 mg/kg, oral) reduced tumor burden and extended median survival by 2-fold. In primary leukemia samples (30% of 261 tested), sensitivity correlated with MERTK/FLT3 co-expression [6] [9].

Table 2: Functional Effects of UNC2025 in Preclinical Models

Model SystemKey FindingsReference
697 B-ALL cells↓ pMERTK (IC₅₀ = 2.7 nM); ↑ apoptosis; colony formation inhibition (>90%) [1] [6]
Molm-14 AML cells↓ pFLT3 (IC₅₀ = 14 nM); cytotoxicity (IC₅₀ = 14 nM after 72 h) [1] [9]
Primary AML samples30% sensitive (IC₅₀ < 100 nM); dominant in AML, T-ALL, and M0 subtypes [6]
697 Xenografts↓ Bone marrow pMERTK (>90%); ↑ survival 2-fold; tumor regression at 50 mg/kg [6] [9]

Properties

Product Name

UNC2025 hydrochloride

Molecular Formula

C28H41ClN6O

Molecular Weight

513.12

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.